(4-丁氧基-3,5-二甲基苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boronic acids are a class of compounds widely recognized for their utility in various fields such as synthesis, catalysis, analytical chemistry, supramolecular chemistry, biology, and medicine. They serve as fundamental building blocks for constructing complex molecular architectures, including macrocycles, cages, dendritic structures, rotaxanes, and polymers. These compounds are known for their ability to form reversible condensation reactions, which is a cornerstone for creating one-pot reactions from simple starting materials to achieve intricate molecular nanostructures and polymeric materials .

Synthesis Analysis

The synthesis of boronic acids often involves regiocontrolled boronation followed by steps such as oxidative demethylation. For example, substituted 2-quinonyl boronic acids, which share a similar boronic acid moiety to (4-Butoxy-3,5-dimethylphenyl)boronic acid, have been synthesized from dimethoxy aromatic derivatives. These compounds exhibit interesting reactivity patterns, such as increased reactivity due to the boron substituent, which can lead to efficient domino processes combining Diels-Alder reactions with protodeboronation or dehydroboronation. This reactivity can be harnessed to achieve direct access to various regiosomeric adducts, demonstrating the synthetic versatility of boronic acids .

Molecular Structure Analysis

The molecular structure of boronic acids, including aliphatic ones like n-butylboronic acid, has been extensively studied using a combination of experimental and theoretical methods. X-ray crystallography provides valuable structural information in the solid state, while vibrational spectroscopy techniques such as infrared and Raman spectroscopy offer insights into the vibrational modes of these compounds. Computational methods, including molecular dynamics simulations and density functional theory, further elucidate the influence of environmental factors and temperature on the molecular properties of boronic acids. These studies are crucial for understanding the behavior of boronic acids in various contexts, including their interactions and bonding patterns .

Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions, with their boron moiety playing a pivotal role. The Diels-Alder reactivity of quinonyl boronic acids, for instance, showcases the ability of the boronic acid group to significantly enhance reactivity and control reaction outcomes. The boronic acid group acts as a temporary controller in reactions, leading to the formation of complex products such as trans-fused tetrahydronaphthoquinones in a highly diastereoselective manner. These reactions highlight the potential of boronic acids to be used in the synthesis of diverse and complex molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure and the presence of the boron atom. The study of n-butylboronic acid, an aliphatic boronic acid, through experimental and theoretical methods, has provided insights into properties such as intermolecular hydrogen bonding and vibrational modes. Computational studies, including atoms in molecules (AIM) theory, have been applied to understand the electron density topology and properties of the hydrogen bonds in these compounds. Such analyses are essential for predicting the behavior of boronic acids in various applications, ranging from biological systems to materials science .

科学研究应用

1. 有机合成中的应用

(4-丁氧基-3,5-二甲基苯基)硼酸及其衍生物在有机合成中发挥着重要作用。例如,Suzuki反应利用二芳硼酸,包括衍生物如双(3,5-二甲基苯基)硼酸,进行高效的交叉偶联过程,正如Winkle和Schaab在他们发表于《有机过程研究与发展》(Winkle & Schaab, 2001)的研究中所示。

2. 在化学表征和性质中的作用

对硼酸的化学性质和与其形成络合物的研究为其潜在应用提供了见解。Nishihara、Nara和Osakada(2002)探讨了从芳基硼酸形成四芳基五硼酸盐的过程,突显了这些化合物在无机化学中的多样化化学行为和潜在应用(Nishihara, Nara, & Osakada, 2002)。

3. 在糖类纯化中的应用

Griffin和Shu(2004)展示了各种硼酸,包括3,5-二甲基苯基硼酸,在从半纤维素水解产物中纯化和浓缩糖类中的应用。这突显了硼酸在工业过程中,特别是在糖类加工和生物燃料生产中的潜在实用性(Griffin & Shu, 2004)。

4. 生物医学应用

对硼酸的生物医学应用进行了重要研究。Cambre和Sumerlin(2011)回顾了含硼酸的聚合物在各种生物医学应用中的使用,包括治疗HIV、肥胖症、糖尿病和癌症等疾病。这说明了硼酸衍生物在新型治疗材料开发中的潜力(Cambre & Sumerlin, 2011)。

5. 感应和检测应用

由于硼酸与二醇和强Lewis碱的相互作用,硼酸也被用于感应应用。Huang等人(2012)总结了硼酸传感器在各种应用中的最新进展,包括检测碳水化合物和生物活性物质,强调了它们在新型荧光探针开发中的作用(Huang et al., 2012)。

未来方向

属性

IUPAC Name |

(4-butoxy-3,5-dimethylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO3/c1-4-5-6-16-12-9(2)7-11(13(14)15)8-10(12)3/h7-8,14-15H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVHHUSAJRKJRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

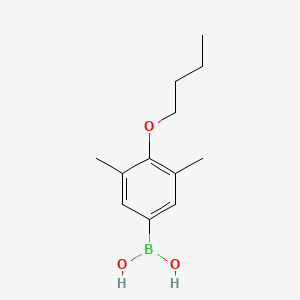

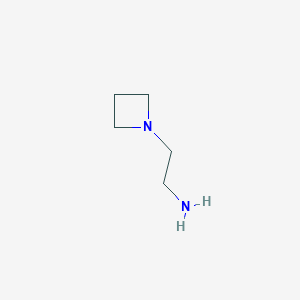

B(C1=CC(=C(C(=C1)C)OCCCC)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584427 |

Source

|

| Record name | (4-Butoxy-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Butoxy-3,5-dimethylphenyl)boronic acid | |

CAS RN |

845551-41-9 |

Source

|

| Record name | (4-Butoxy-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)